molecular formula C19H21ClN2O3S B11343203 1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11343203
M. Wt: 392.9 g/mol
InChI Key: NBSLSRMOVJTVAP-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl group. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylsulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c20-18-9-5-4-6-16(18)14-26(24,25)22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,21,23)

InChI Key

NBSLSRMOVJTVAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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